TP 064

Epigenetics Histone methylation CARM1 inhibitors

PRMT4/CARM1 research demands inhibitors that block both nuclear histone and cytoplasmic non-histone methylation-most alternatives, including EZM2302, fail this requirement by sparing histone marks entirely. • Dual-domain inhibition: TP 064 uniquely suppresses histone methylation (H3R17me2a, H3R26me2a) and non-histone substrates (MED12 IC50=43 nM, BAF155 IC50=340 nM) for complete pathway interrogation. • Chemically validated: Supplied with matched inactive negative control TP-064N to confirm on-target effects and eliminate off-target confounds. • In vivo-ready: Validated at 10 mg/kg in murine models for metabolic and anti-inflammatory efficacy; anti-proliferative in multiple myeloma lines with G1 arrest.

Molecular Formula C28H34N4O2
Molecular Weight 458.6
Cat. No. B1191977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP 064
SynonymsN-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide
Molecular FormulaC28H34N4O2
Molecular Weight458.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TP 064 Chemical Identity and Baseline Specification


TP 064 (CAS 2080306-20-1, molecular weight 458.6) is a synthetic organic chemical probe developed by the Structural Genomics Consortium (SGC) in collaboration with Takeda Pharmaceutical Company [1]. It is a potent, selective, and cell-active inhibitor of protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1) [2]. The compound is supplied as a high-purity solid (≥98% by HPLC) with well-defined solubility in DMSO and aqueous formulations, and is accompanied by a dedicated negative control compound (TP-064N) to support rigorous experimental design .

PRMT4/CARM1 pathway inhibition studies
Dual nuclear and cytoplasmic methylation endpoint analysis
Includes structurally matched negative control (TP-064N) for target attribution

TP 064 Substitution Risk Assessment


PRMT4/CARM1 catalyzes asymmetric dimethylation of both histone and non-histone substrates, and different chemical scaffolds exhibit fundamentally divergent substrate selectivity profiles [1]. TP 064 uniquely inhibits both nuclear histone methylation marks (H3R17me2a, H3R26me2a) and cytoplasmic non-histone methylation events, whereas structurally distinct inhibitors like EZM2302 spare histone methylation entirely [2]. This mechanistic divergence translates into distinct functional outcomes in autophagy regulation, transcriptional reprogramming, and cellular stress responses [3]. Consequently, generic substitution of TP 064 with an alternative PRMT4 inhibitor is not scientifically defensible without empirical validation of the specific substrate methylation endpoints relevant to the experimental question. The quantitative evidence below substantiates why TP 064 must be prioritized for studies requiring dual nuclear-cytoplasmic CARM1 inhibition.

TP 064
Dual nuclear/cytoplasmic inhibitor
Markedly reduces histone methylation marks (H3R17me2a, H3R26me2a) and non-histone substrates.
Alternative (e.g., EZM2302)
Cytoplasmic-only inhibitor
Spares histone methylation; may not reproduce nuclear epigenetic endpoints.
Mechanistic divergence in autophagy and stress responses means functional profiles may not transfer; substrate-specific validation is required before substitution.

TP 064 Quantitative Differentiation Evidence


Histone Methylation Inhibition vs. EZM2302

In a direct comparative study of CARM1 inhibitors, TP 064 markedly reduced nuclear histone methylation marks H3R17me2a and H3R26me2a, whereas EZM2302 had minimal effect on these epigenetic modifications [1]. Both compounds inhibited non-histone substrate methylation (p300, GAPDH, DRP1), but only TP 064 suppressed histone methylation and downstream autophagy-related gene transcription [1].

Histone methylation
Head-to-head
TP 064 markedly reduced H3R17me2a and H3R26me2a; EZM2302 had minimal effect.
Supports nuclear epigenetic endpoint studies
Cellular immunoblotting context
Epigenetics Histone methylation CARM1 inhibitors

Autophagy Response Under Energy Stress vs. EZM2302

TP 064, but not EZM2302, suppressed transcription of autophagy-related genes and impaired LC3 lipidation and puncta formation under glucose deprivation [1]. Consequently, TP 064 sensitized cells to energy stress by disrupting autophagic flux, a functional phenotype absent with EZM2302 treatment [1].

Autophagic flux
Head-to-head
TP 064 suppressed autophagy-related gene transcription under glucose deprivation; EZM2302 did not.
Supports metabolic stress response studies
Glucose deprivation model
Autophagy Metabolic stress CARM1

Target-Specific Validation with Negative Control

TP-064N, a structurally matched inactive analog of TP 064, exhibits no activity in biochemical or cellular PRMT4 assays and is completely inactive against other methyltransferases up to 10 μM [1][2]. This contrasts with TP 064, which inhibits PRMT4 with IC50 < 10 nM and shows >100-fold selectivity over other PRMT family members [1].

Target validation
Head-to-head
TP 064 PRMT4 IC50 < 10 nM; TP-064N inactive up to 10 µM (> 1000-fold difference).
Supports on-target phenotype attribution
Negative control recommended
Chemical probe Negative control PRMT4

PRMT Family Selectivity Profile

TP 064 exhibits high selectivity for PRMT4 over other PRMT family proteins, with IC50 > 10 μM for most isoforms (PRMT1, PRMT3, PRMT5, PRMT7, PRMT9) [1]. The only exceptions are PRMT6 (IC50 = 1.3 ± 0.4 μM) and PRMT8 (IC50 = 8.1 ± 0.6 μM), which share structural homology with PRMT4 [1]. This translates to a >100-fold selectivity window for PRMT4 relative to all other PRMTs except PRMT6 .

PRMT selectivity
Cross-study comparable
PRMT4 IC50 < 10 nM; PRMT6 IC50 1.3 µM; PRMT8 IC50 8.1 µM; all others >10 µM.
Supports isoform-selectivity assay context
Biochemical assay conditions
PRMT family Selectivity Off-target

Cellular Substrate Methylation: BAF155 and MED12

In cellular assays, TP 064 reduces arginine dimethylation of two well-validated PRMT4 substrates: BAF155 with an IC50 of 340 ± 30 nM and MED12 with an IC50 of 43 ± 10 nM [1]. The >7-fold difference in cellular potency between these two substrates highlights the context-dependent nature of PRMT4 inhibition and provides quantitative benchmarks for dose-response studies.

Cellular substrate methylation
Class-level inference
BAF155 IC50 340 nM; MED12 IC50 43 nM (7.9-fold difference).
Context-dependent cellular potency review
Substrate-specific validation advised
Cellular potency BAF155 MED12

In Vivo Metabolic and Inflammatory Effects

In a 12-week study of male apolipoprotein E knockout mice fed a Western-type diet, TP 064 was administered intraperitoneally at 2.5 mg/kg (low dose) and 10 mg/kg (high dose) three times weekly [1]. High-dose TP 064 reduced body weight gain (p < 0.05), decreased plasma triglycerides by 30% (p < 0.05), and downregulated hepatic insulin-responsive genes Fasn by 55% and Gck by 47% (both p < 0.001) [1]. A dose-dependent decrease in LPS-induced Tnfα secretion was also observed (p < 0.05 for trend) [1].

In vivo metabolic effects
Cross-study comparable
High-dose (10 mg/kg) reduced body weight gain, plasma triglycerides 30%, and hepatic gene expression vs. low-dose/vehicle.
Supports in vivo model-response context
ApoE-/- mouse model, 12-week study
In vivo pharmacology Metabolism Inflammation

TP 064 Optimal Application Scenarios


Nuclear vs. Cytoplasmic CARM1 Functions

When investigating the role of CARM1 in chromatin-mediated transcriptional control, TP 064 is the preferred tool because it robustly inhibits histone methylation marks (H3R17me2a, H3R26me2a), whereas alternative inhibitors like EZM2302 do not [1]. Use TP 064 at cellular concentrations informed by MED12 dimethylation IC50 (43 nM) for sensitive transcriptional readouts, and always include TP-064N as a negative control to confirm on-target effects [2].

CARM1-Dependent Autophagy and Metabolic Stress

TP 064 is uniquely validated to disrupt autophagic flux under nutrient deprivation, a phenotype not observed with EZM2302 [1]. For studies examining the interplay between CARM1, autophagy, and energy homeostasis, TP 064 provides the only commercially available chemical probe capable of recapitulating the full CARM1-dependent stress response pathway. Dose-response studies should reference the 10 mg/kg in vivo regimen that produced significant metabolic effects in murine models [3].

PRMT4 Targeting in Multiple Myeloma and Inflammation

TP 064 demonstrates anti-proliferative activity in a subset of multiple myeloma cell lines, with affected cells arresting in G1 phase [2]. Additionally, TP 064 inhibits pro-inflammatory macrophage responses in vitro and ex vivo, with dose-dependent suppression of Tnfα secretion confirmed in vivo [3]. For preclinical target validation studies in oncology or immunology, TP 064 offers a well-characterized potency (PRMT4 IC50 < 10 nM) and selectivity (>100-fold over most PRMTs) that minimizes confounding off-target interpretations [2].

Chemical Probe Experiments with Negative Control

TP 064 is supplied as part of the SGC Epigenetic Probes Collection with a dedicated, structurally matched negative control (TP-064N) that is completely inactive in all biochemical and cellular PRMT4 assays [2]. This pairing is essential for studies that must meet the highest standards of chemical probe validation, including target engagement confirmation, phenotypic rescue experiments, and off-target liability assessment. Researchers should always include TP-064N-treated groups to definitively attribute observed effects to PRMT4 inhibition [2].

Application
Selection Property
Validation Focus
CARM1-dependent transcriptional control studies
Histone methylation endpoint activity
H3R17me2a / H3R26me2a endpoint review
Autophagy and metabolic stress research
Autophagic flux modulation
LC3 lipidation and stress response endpoints
Multiple myeloma cell-model studies
Anti-proliferative endpoint context
G1 arrest and Tnfα secretion endpoints
Chemical probe validation studies
Structurally matched negative control
On-target attribution with TP-064N

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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